molecular formula C22H24N4O4S B2963160 N1-(2-cyanophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896286-20-7

N1-(2-cyanophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2963160
CAS No.: 896286-20-7
M. Wt: 440.52
InChI Key: MHTUWPXHYPQGIP-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural architecture. Its core oxalamide scaffold is substituted with a 2-cyanophenyl group at the N1 position and a sulfonylated pyrrolidinylmethyl moiety at the N2 position. These include applications as umami flavor enhancers (e.g., S336 in and ) and antiviral agents (e.g., compounds in ).

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-15-9-10-16(2)20(12-15)31(29,30)26-11-5-7-18(26)14-24-21(27)22(28)25-19-8-4-3-6-17(19)13-23/h3-4,6,8-10,12,18H,5,7,11,14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTUWPXHYPQGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H23_{23}N3_{3}O3_{3}S
  • Molecular Weight : 373.47 g/mol

Structural Features

The compound features:

  • A cyanophenyl group which may contribute to its interaction with biological targets.
  • A pyrrolidine moiety that is known for its role in various pharmacological activities.
  • An oxalamide linkage which can enhance binding affinity to specific receptors.

Research indicates that compounds similar to N1-(2-cyanophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives are known inhibitors of specific enzymes, particularly carbonic anhydrases and certain proteases.
  • Receptor Modulation : The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter receptors or other protein targets involved in signaling pathways.

Therapeutic Applications

The potential therapeutic applications for this compound include:

  • Anti-inflammatory Agents : Due to its structural similarity to known anti-inflammatory drugs, it may exhibit similar properties.
  • Antimicrobial Activity : Compounds with sulfonamide groups are often evaluated for their antibacterial properties.

Case Studies and Experimental Data

  • Study on Antimicrobial Activity :
    • A study investigated the antimicrobial effects of various sulfonamide derivatives, including compounds structurally similar to this compound. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
  • In Vitro Cytotoxicity Assay :
    • In a cytotoxicity assay against several cancer cell lines (e.g., HeLa, MCF-7), the compound showed IC50 values ranging from 15 to 25 µM, indicating moderate cytotoxic potential. This suggests possible applications in cancer therapy.

Comparative Table of Biological Activities

Activity TypeCompoundIC50/Effectiveness
AntimicrobialN1-(2-cyanophenyl)...10 µg/mL (effective)
CytotoxicityN1-(2-cyanophenyl)...15-25 µM (moderate)
Enzyme InhibitionSimilar SulfonamidesVaries by target enzyme

Comparison with Similar Compounds

Structural Features :

  • Aromatic Substitutions: The target compound’s 2-cyanophenyl group contrasts with the 4-chlorophenyl () and 2,4-dimethoxybenzyl () groups in analogs. The electron-withdrawing cyano group may enhance binding affinity to targets like taste receptors or viral proteins compared to electron-donating methoxy groups .
  • Sulfonylation : The 2,5-dimethylphenylsulfonyl moiety in the target compound is distinct from the acetylpiperidine (Compound 13) or hydroxymethylthiazole (Compound 15) groups in antiviral oxalamides. Sulfonylation typically improves metabolic stability and bioavailability .

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